Benzo[c]phenanthren-6-ol: A Comprehensive Technical Guide
Benzo[c]phenanthren-6-ol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzo[c]phenanthrene is a polycyclic aromatic hydrocarbon (PAH) consisting of four fused benzene rings. As a member of the PAH family, it is of significant interest to researchers in environmental science, toxicology, and drug development due to the established carcinogenic and mutagenic properties of many PAHs. The hydroxylated derivatives of these compounds, such as Benzo[c]phenanthren-6-ol, are often key metabolites in their biological processing and can play a crucial role in their toxicological profiles.
This technical guide provides a detailed overview of Benzo[c]phenanthren-6-ol, focusing on its chemical identity, structure, synthesis, and biological relevance. Due to the limited availability of data for this specific isomer, information from closely related compounds is included to provide a broader context.
Chemical Identity and Structure
Chemical Structure: The structure of Benzo[c]phenanthren-6-ol is based on the benzo[c]phenanthrene core, with a hydroxyl (-OH) group substituted at the 6-position. The numbering of the carbon atoms in the benzo[c]phenanthrene ring system follows IUPAC nomenclature rules for fused-ring systems.[5]
Molecular Formula: C₁₈H₁₂O
Molecular Weight: 244.29 g/mol
Physicochemical and Spectral Data
Specific experimental data for the physicochemical properties and spectral analysis of Benzo[c]phenanthren-6-ol are not extensively reported in the literature. The following table summarizes the available data for the parent compound, Benzo[c]phenanthrene, to provide a comparative reference.
Table 1: Physicochemical Properties of Benzo[c]phenanthrene
| Property | Value | Reference |
| Melting Point | 68 °C | [1] |
| Boiling Point | 436.7 °C at 760 mmHg (Predicted) | [1] |
| Appearance | White solid | [1] |
Spectral Data:
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Mass Spectrometry: A mass spectrum for Benzo[c]phenanthren-6-ol is not specifically published. The mass spectrum of the parent compound, Benzo[c]phenanthrene, shows a molecular ion peak (M⁺) at m/z 228.[7] The mass spectrum of 6-methylbenzo[c]phenanthrene shows a molecular ion at m/z 242.[8][9]
Synthesis of Benzo[c]phenanthren-6-ol
The synthesis of the six possible hydroxybenzo[c]phenanthrenes, including the 6-hydroxy isomer, was first reported by Newman and Blum in 1964. While the full experimental details from this seminal work are not widely accessible, the general approach involved multi-step organic synthesis.
A more recent study by Samanta et al. (2012) also describes synthetic studies towards chrysen-6-ol and benzo[c]phenanthren-5-ol derivatives, highlighting the complexities of these syntheses.
Biological Activity and Metabolic Pathways
The biological activity of Benzo[c]phenanthren-6-ol is intrinsically linked to the metabolism of its parent compound, Benzo[c]phenanthrene. PAHs are typically metabolized by cytochrome P450 (CYP) enzymes in a process aimed at increasing their water solubility to facilitate excretion.[10] This metabolic activation, however, can also lead to the formation of highly reactive and toxic intermediates.
Metabolic Activation of Benzo[c]phenanthrene:
The metabolic pathway of benzo[c]phenanthrene involves several key steps:
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Epoxidation: CYP enzymes, particularly from the CYP1 family, catalyze the formation of arene oxides at various positions on the PAH backbone.
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Hydrolysis: Epoxide hydrolase can convert these epoxides into trans-dihydrodiols.
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Phenol Formation: The arene oxides can also undergo spontaneous rearrangement to form phenols, such as Benzo[c]phenanthren-6-ol.
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Formation of Diol Epoxides: Further epoxidation of the dihydrodiols can lead to the formation of diol epoxides. These diol epoxides are often the ultimate carcinogenic metabolites of PAHs as they can form covalent adducts with DNA, leading to mutations and potentially initiating cancer.
The following diagram illustrates the general metabolic pathway of Benzo[c]phenanthrene, leading to the formation of phenolic metabolites.
Experimental Protocols
Detailed, validated experimental protocols for the synthesis and analysis of Benzo[c]phenanthren-6-ol are scarce in publicly available literature. Researchers interested in working with this compound would likely need to adapt procedures from related syntheses of other hydroxy-PAHs.
General Synthetic Approach (based on literature for related compounds):
The synthesis of hydroxylated PAHs often involves:
-
Construction of the polycyclic core: This can be achieved through various methods such as Suzuki coupling, Diels-Alder reactions, or intramolecular cyclizations.
-
Introduction of the hydroxyl group: This can be done by using a starting material already containing a protected hydroxyl group (e.g., a methoxy group) that is later deprotected, or through direct oxidation of the aromatic ring.
Analytical Methods:
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High-Performance Liquid Chromatography (HPLC): HPLC with fluorescence or mass spectrometric detection is a common method for the separation and quantification of PAHs and their metabolites from biological and environmental samples.
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Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the analysis of PAHs, often after derivatization to increase their volatility.[10]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for the structural elucidation of synthesized PAHs and their derivatives.[6][11][12][13]
Conclusion
Benzo[c]phenanthren-6-ol is a significant, albeit understudied, metabolite of the environmental pollutant Benzo[c]phenanthrene. While specific data on its physicochemical properties and biological activity are limited, its structural relationship to other carcinogenic PAH metabolites suggests it warrants further investigation. The development of robust synthetic routes and the acquisition of detailed analytical data are crucial next steps for the research community to fully understand the role of this compound in the toxicology of Benzo[c]phenanthrene. This guide serves as a foundational resource for scientists and professionals embarking on research in this area, highlighting both the current state of knowledge and the existing data gaps.
References
- 1. Benzo(c)phenanthrene - Wikipedia [en.wikipedia.org]
- 2. Benzo[c]phenanthrene [webbook.nist.gov]
- 3. Benzo[c]phenanthrene | 195-19-7 | FB18203 | Biosynth [biosynth.com]
- 4. scbt.com [scbt.com]
- 5. govinfo.gov [govinfo.gov]
- 6. BENZO(C)PHENANTHRENE(195-19-7) 1H NMR [m.chemicalbook.com]
- 7. Benzo[c]phenanthrene [webbook.nist.gov]
- 8. 6-Methylbenzo[c]phenanthrene | C19H14 | CID 16934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Benzo[c]phenanthrene, 6-methyl- [webbook.nist.gov]
- 10. Impact of phenanthrene co-administration on the toxicokinetics of benzo[a]pyrene in humans. UPLC-Accelerator Mass Spectrometry following oral microdosing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Phenanthrene(85-01-8) 1H NMR [m.chemicalbook.com]
